molecular formula C10H9ClO2 B8507051 2-(6-Chloro-1-benzofuran-3-yl)ethanol

2-(6-Chloro-1-benzofuran-3-yl)ethanol

Cat. No.: B8507051
M. Wt: 196.63 g/mol
InChI Key: XIKRLUVXWAUDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Chloro-1-benzofuran-3-yl)ethanol is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-(6-chloro-1-benzofuran-3-yl)ethanol

InChI

InChI=1S/C10H9ClO2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,12H,3-4H2

InChI Key

XIKRLUVXWAUDJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C2CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of LiAlH4 (200 mg, excess) in THF at 0° C., ethyl(6-chloro-1-benzofuran-3-yl)acetate (1.19 g, 50 mmol) in THF (20 mL) was added slowly. After the addition, the reaction mixture was stirred at room temperature for 1 hr and quenched with saturated NH4Cl solution. The product was extracted with chloroform and washed well with water. It was dried over anhydrous MgSO4; filtered and concentrated. The product, 2-(6-chloro-1-benzofuran-3-yl)ethanol, was obtained as a white oil pure enough to be taken to the next step without purification. Yield: 900 mg (91%); 197 (M+H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.